omega-agatoxin TK
Overview
Description
Omega-agatoxin TK (ω-Agatoxin TK) is a 48-amino-acid peptide isolated from the venom of the funnel web spider, Agelenopsis aperta . It is a potent and selective P/Q type Ca2+ channel blocker .
Synthesis Analysis
The peptide has been synthesized with the amino acid sequence identified for native omega-Aga-TK . The synthetic omega-Aga-TK showed 80-90-fold less potent inhibition of P-type calcium channels, compared with native omega-Aga-TK . Enantiomer analysis of native omega-Aga-TK revealed D-serine at position 46, and synthetic omega-[D-Ser46]Aga-TK had the same potency as native omega-Aga-TK for blocking P-type calcium channels in cultured cerebellar Purkinje neurons .Molecular Structure Analysis
The specific conformation of the carboxyl-terminal region of omega-Aga-TK, particularly the configuration of Ser46, together with a beta-sheet structure formed by four disulfide bonds, might be essential for blockade of P-type calcium channels . Molecular dynamics calculations showed that the carboxyl-terminal, six-amino-acid peptide of omega-Aga-TK containing D-Ser46 assumes a different conformation than does the peptide containing L-Ser46 .Chemical Reactions Analysis
Omega-agatoxin TK inhibits the high K+ depolarisation-induced rise in internal Ca2+ in cerebral isolated nerve endings with an IC50 of 60 nM . It has no effect on L-type, N-type, or T-type calcium channels .Physical And Chemical Properties Analysis
Omega-agatoxin TK has a molecular weight of 5273.02 . It is soluble in water . Aqueous stock solution is stable for 1 month at 2-8°C and for several months at -20°C .Scientific Research Applications
1. Blockade of P-type Calcium Channels in Cerebellar Purkinje Neurons
- Application Summary : Omega-agatoxin TK is a peptide isolated from the venom of the funnel web spider (Agelenopsis aperta) and is a selective and potent inhibitor of P-type calcium channels in the nervous system . It has been used to study the blockade of P-type calcium channels in cerebellar Purkinje neurons .
- Methods of Application : The synthetic omega-agatoxin TK was compared with the native omega-agatoxin TK for their potency in inhibiting P-type calcium channels . The synthetic omega-agatoxin TK showed 80-90-fold less potent inhibition of P-type calcium channels, compared with native omega-agatoxin TK . Enantiomer analysis of native omega-agatoxin TK revealed D-serine at position 46, and synthetic omega- [D-Ser46]Aga-TK had the same potency as native omega-Aga-TK for blocking P-type calcium channels in cultured cerebellar Purkinje neurons .
- Results : The results suggest that the specific conformation of the carboxyl-terminal region of omega-agatoxin TK, particularly the configuration of Ser46, together with a beta-sheet structure formed by four disulfide bonds, might be essential for blockade of P-type calcium channels .
2. Inhibition of CaV2.1 Channels
- Application Summary : Omega-agatoxin TK has been used to study its inhibitory effects on CaV2.1 channels .
- Methods of Application : The inhibitory effects of omega-agatoxin TK on CaV2.1 currents were studied in Xenopus oocytes and HEK 293T cells . The currents were elicited by a voltage ramp from a holding potential of -100 mV to +60 mV .
- Results : Omega-agatoxin TK was found to inhibit CaV2.1 channels heterologously expressed in Xenopus oocytes and P-type CaV2.1 channel currents heterologously expressed in HEK 293T cells .
3. Electrophysiological Properties of Calcium Channels in Cultured Rat Hippocampal Neurons
- Application Summary : Omega-agatoxin TK has been used to characterize the electrophysiological properties of calcium channels in cultured rat hippocampal neurons .
- Methods of Application : The properties of calcium channels were studied using omega-agatoxin TK and compared with those of the P-type channel and the BI (alpha 1A) channel which resembles the Q-type channel .
- Results : Two types of omega-agatoxin TK-sensitive channels were identified .
4. Inhibition of CaV2.1 Channels in Xenopus Oocytes
- Application Summary : Omega-agatoxin TK has been used to study its inhibitory effects on CaV2.1 channels in Xenopus oocytes .
- Methods of Application : The inhibitory effects of omega-agatoxin TK on CaV2.1 currents were studied. Maximum current amplitude was plotted as a function of time .
- Results : Omega-agatoxin TK was found to inhibit CaV2.1 channels heterologously expressed in Xenopus oocytes .
5. Blockade of Presynaptic Calcium Channels
- Application Summary : Omega-agatoxin TK blocks the presynaptic calcium channels, reducing the calcium influx. This results in a decreased release of neurotransmitter in the synaptic cleft .
- Methods of Application : The blocking effect of omega-agatoxin TK on presynaptic calcium channels is studied by observing the changes in neurotransmitter release in the synaptic cleft .
- Results : The blockade of presynaptic calcium channels by omega-agatoxin TK leads to a decrease in the release of neurotransmitters in the synaptic cleft .
6. Inhibition of P-type CaV2.1 Channel Currents in HEK 293T Cells
- Application Summary : Omega-agatoxin TK has been used to study its inhibitory effects on P-type CaV2.1 channel currents heterologously expressed in HEK 293T cells .
- Methods of Application : The inhibitory effects of omega-agatoxin TK on P-type CaV2.1 currents were studied. The currents were elicited by a 40 ms voltage ramp from a holding potential of -100 mV to +60 mV, applied every 10 sec using the whole-cell voltage clamp technique .
- Results : Omega-agatoxin TK was found to inhibit P-type CaV2.1 channel currents heterologously expressed in HEK 293T cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-5-[[1-[[4-amino-1-[[42,63-bis(4-aminobutyl)-25-(2-amino-2-oxoethyl)-16,81-di(butan-2-yl)-34-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[4-carboxy-1-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-4,92,98-tris(3-carbamimidamidopropyl)-31,75-bis(2-carboxyethyl)-72-(carboxymethyl)-22,45,57-tris(1-hydroxyethyl)-10-(hydroxymethyl)-69-[(4-hydroxyphenyl)methyl]-54-(1H-indol-3-ylmethyl)-78-methyl-13-(2-methylsulfanylethyl)-2,5,5a,8,11,12a,14,17,20,23,26,29,32,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,90,93,96,99-dotriacontaoxo-8a,9a,14a,15a,36,37,86,87-octathia-a,3,6,6a,9,11a,12,15,18,21,24,27,30,33,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,91,94,97-dotriacontazapentacyclo[58.46.4.47,28.239,89.0100,104]hexadecahectan-84-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C215H337N65O70S10/c1-19-101(8)163-203(341)239-88-156(295)273-167(107(14)284)207(345)261-134(79-150(220)289)187(325)268-139-91-353-355-93-141(196(334)263-137(89-281)191(329)250-126(62-72-352-18)183(321)274-163)264-179(317)120(44-32-66-230-213(223)224)247-195(333)143-95-357-359-97-145-199(337)277-168(108(15)285)208(346)260-132(77-112-82-233-116-40-26-25-39-114(112)116)175(313)235-83-151(290)234-84-155(294)272-166(106(13)283)206(344)252-119(42-28-30-64-217)178(316)265-142(94-356-360-98-146(267-181(319)124(249-194(139)332)56-60-160(302)303)200(338)278-169(109(16)286)210(348)280-70-36-48-148(280)201(339)251-121(45-33-67-231-214(225)226)177(315)255-129(74-100(6)7)190(328)275-165(103(10)21-3)205(343)253-125(61-71-351-17)182(320)248-122(54-58-158(298)299)173(311)237-87-154(293)244-128(73-99(4)5)185(323)262-138(90-282)192(330)257-131(75-110-37-23-22-24-38-110)184(322)241-105(12)211(349)350)197(335)270-140(193(331)246-117(43-31-65-229-212(221)222)172(310)236-86-153(292)243-127(46-34-68-232-215(227)228)209(347)279-69-35-47-147(279)202(340)271-143)92-354-358-96-144(269-186(324)133(78-149(219)288)258-188(326)135(80-161(304)305)254-171(309)115(218)53-57-157(296)297)198(336)276-164(102(9)20-2)204(342)240-104(11)170(308)245-123(55-59-159(300)301)180(318)259-136(81-162(306)307)189(327)256-130(76-111-49-51-113(287)52-50-111)174(312)238-85-152(291)242-118(176(314)266-145)41-27-29-63-216/h22-26,37-40,49-52,82,99-109,115,117-148,163-169,233,281-287H,19-21,27-36,41-48,53-81,83-98,216-218H2,1-18H3,(H2,219,288)(H2,220,289)(H,234,290)(H,235,313)(H,236,310)(H,237,311)(H,238,312)(H,239,341)(H,240,342)(H,241,322)(H,242,291)(H,243,292)(H,244,293)(H,245,308)(H,246,331)(H,247,333)(H,248,320)(H,249,332)(H,250,329)(H,251,339)(H,252,344)(H,253,343)(H,254,309)(H,255,315)(H,256,327)(H,257,330)(H,258,326)(H,259,318)(H,260,346)(H,261,345)(H,262,323)(H,263,334)(H,264,317)(H,265,316)(H,266,314)(H,267,319)(H,268,325)(H,269,324)(H,270,335)(H,271,340)(H,272,294)(H,273,295)(H,274,321)(H,275,328)(H,276,336)(H,277,337)(H,278,338)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,304,305)(H,306,307)(H,349,350)(H4,221,222,229)(H4,223,224,230)(H4,225,226,231)(H4,227,228,232) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXCGHHUBOKUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)N3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC2=O)C(C)O)CC6=CNC7=CC=CC=C76)C(C)O)CCCCN)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(C)C(=O)O)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CO)CCSC)C(C)CC)C(C)O)CC(=O)N)CCCNC(=N)N)CCCCN)CC1=CC=C(C=C1)O)CC(=O)O)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C215H337N65O70S10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5273 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
omega-agatoxin TK |
Citations
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